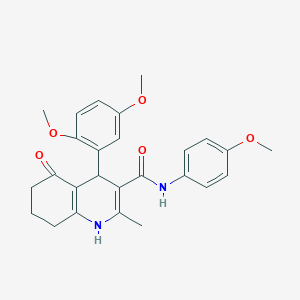![molecular formula C13H13N3O3S B4094106 2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine](/img/structure/B4094106.png)
2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine
描述
2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with a 3-(4-nitrophenoxy)propylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-nitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-nitrophenoxypropyl bromide: 4-nitrophenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 4-nitrophenoxypropyl bromide.
Synthesis of this compound: The final step involves the reaction of 4-nitrophenoxypropyl bromide with 2-mercaptopyrimidine in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to improve yield and efficiency.
化学反应分析
Types of Reactions
2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acetic acid.
Substitution: Amines, thiols, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Preliminary studies suggest that it may have anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the formation of covalent bonds with amino acid residues in the enzyme, thereby inhibiting its activity. The compound’s ability to induce apoptosis in cancer cells is thought to be related to its interaction with cellular signaling pathways that regulate cell death.
相似化合物的比较
Similar Compounds
2-[3-(4-Chlorophenoxy)propylsulfanyl]pyrimidine: Similar structure but with a chlorine atom instead of a nitro group.
2-[3-(4-Methoxyphenoxy)propylsulfanyl]pyrimidine: Similar structure but with a methoxy group instead of a nitro group.
2-[3-(4-Aminophenoxy)propylsulfanyl]pyrimidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. Additionally, the nitro group contributes to the compound’s potential as an enzyme inhibitor and anticancer agent.
属性
IUPAC Name |
2-[3-(4-nitrophenoxy)propylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-16(18)11-3-5-12(6-4-11)19-9-2-10-20-13-14-7-1-8-15-13/h1,3-8H,2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMBGWLKBFVQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-benzylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094025.png)
![N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4094028.png)
![ethyl 4-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzoate](/img/structure/B4094030.png)
![N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4094045.png)
![2-[4-(3-Methyl-4-propan-2-ylphenoxy)butylsulfanyl]pyrimidine](/img/structure/B4094054.png)
![3-ethoxy-N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094056.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4094070.png)
![2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4094076.png)
![3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]-N-methylpropan-1-amine;oxalic acid](/img/structure/B4094086.png)
![2-methoxy-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4094099.png)
![1-[(2-bromobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094116.png)

![2-[3-(2,5-dimethylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4094126.png)
![1-[(4-iodobenzyl)oxy]-3-(4-methoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094129.png)
